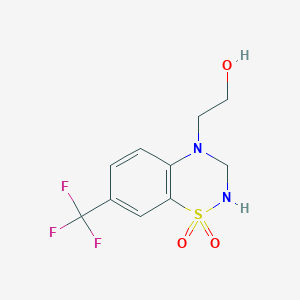

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide, also known as Furosemide, is a widely used diuretic medication that is commonly used to treat edema and hypertension. It was first synthesized in 1962 by a group of scientists at Hoechst AG, a German pharmaceutical company. Since then, it has been extensively studied for its pharmacological properties and has become an essential tool for researchers in various fields.

Mécanisme D'action

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide works by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidney. This results in the excretion of sodium, chloride, and water, leading to a decrease in blood volume and pressure. 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide also has other effects, such as increasing the excretion of potassium, calcium, and magnesium.

Biochemical and Physiological Effects

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has several biochemical and physiological effects, including reducing blood volume and pressure, increasing urine output, and altering electrolyte balance. It has also been shown to have anti-inflammatory and anti-oxidant properties. 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has been used to treat various conditions such as hypertension, heart failure, and pulmonary edema.

Avantages Et Limitations Des Expériences En Laboratoire

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a valuable tool for investigating the renal system and fluid balance. It is also relatively inexpensive and widely available. However, 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has some limitations, such as its potential to cause electrolyte imbalances and its effects on other organ systems. Researchers need to be aware of these limitations and design experiments accordingly.

Orientations Futures

There are several future directions for research on 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide. One area of interest is investigating its effects on the gut microbiome and the potential for 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide to act as a prebiotic. Another area of interest is investigating its potential use in the treatment of neurological disorders such as Alzheimer's disease. 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has also been studied as a potential treatment for cystic fibrosis, and further research in this area is warranted.

Conclusion

In conclusion, 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide is a well-studied compound with a known mechanism of action and several biochemical and physiological effects. It has been extensively used in scientific research, particularly in the fields of pharmacology and physiology. Its diuretic properties make it a valuable tool for investigating the renal system and fluid balance. However, researchers need to be aware of its limitations and design experiments accordingly. There are several future directions for research on 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide, and further studies in these areas are warranted.

Méthodes De Synthèse

The synthesis of 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-thiol with chloroacetaldehyde in the presence of a base. The resulting product is then oxidized with hydrogen peroxide to yield the final compound. This method has been optimized over the years, and several modifications have been made to improve the yield and purity of the product.

Applications De Recherche Scientifique

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has been widely used in scientific research, particularly in the fields of pharmacology and physiology. Its diuretic properties make it a valuable tool for studying the renal system and the regulation of fluid balance in the body. It has also been used to investigate the effects of various drugs on kidney function, such as nonsteroidal anti-inflammatory drugs (NSAIDs).

Propriétés

Numéro CAS |

1789-84-0 |

|---|---|

Nom du produit |

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide |

Formule moléculaire |

C10H11F3N2O3S |

Poids moléculaire |

296.27 g/mol |

Nom IUPAC |

2-[1,1-dioxo-7-(trifluoromethyl)-2,3-dihydro-1λ6,2,4-benzothiadiazin-4-yl]ethanol |

InChI |

InChI=1S/C10H11F3N2O3S/c11-10(12,13)7-1-2-8-9(5-7)19(17,18)14-6-15(8)3-4-16/h1-2,5,14,16H,3-4,6H2 |

Clé InChI |

OAPYSZQSGQYCSZ-UHFFFAOYSA-N |

SMILES |

C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F |

SMILES canonique |

C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F |

Autres numéros CAS |

1789-84-0 |

Synonymes |

2,3-dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)

![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)